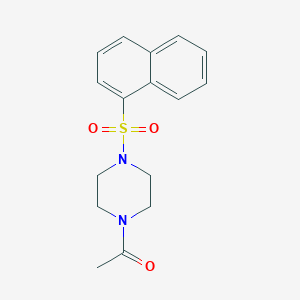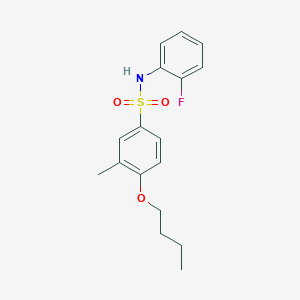
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Sunitinib has shown promising results in preclinical and clinical trials, and it is currently approved for the treatment of several types of cancer, including renal cell carcinoma and gastrointestinal stromal tumors.
Mecanismo De Acción
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline works by inhibiting the activity of several tyrosine kinases, thereby blocking the signaling pathways that promote tumor growth and angiogenesis. In addition, 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been shown to have several biochemical and physiological effects. It inhibits the activity of several tyrosine kinases, leading to decreased tumor growth and angiogenesis. In addition, 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor effects. 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has also been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline also has limitations for lab experiments. It can be expensive to synthesize and may have off-target effects on other kinases, leading to potential toxicity.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline. One area of research is the development of new analogs of 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict response to 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline treatment. Finally, there is ongoing research on the combination of 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline with other cancer therapies, such as immunotherapy, to improve treatment outcomes.
Métodos De Síntesis
The synthesis of 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline involves several steps, starting with the reaction of 4-methoxyaniline with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethyl-4-methoxyaniline. This intermediate is then reacted with piperidine and sulfur dioxide to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide with 3-chloro-5-fluoroaniline to form 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline.
Aplicaciones Científicas De Investigación
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These kinases play important roles in tumor growth and angiogenesis, making them attractive targets for cancer therapy.
Propiedades
Nombre del producto |
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline |
|---|---|
Fórmula molecular |
C14H22N2O3S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4-methoxy-N,N-dimethyl-3-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C14H22N2O3S/c1-15(2)12-7-8-13(19-3)14(11-12)20(17,18)16-9-5-4-6-10-16/h7-8,11H,4-6,9-10H2,1-3H3 |
Clave InChI |
XBMKASHQVYPPKZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






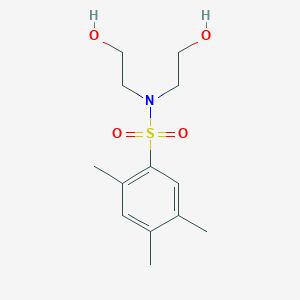
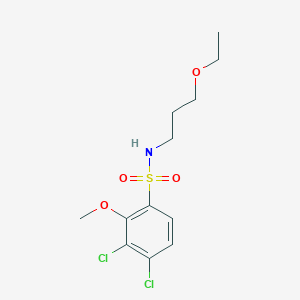


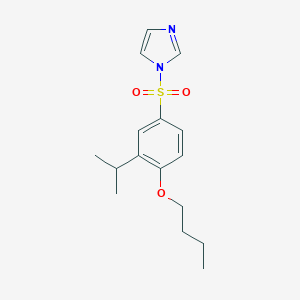

![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
